9-Methylspiro[4.4]non-6-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylspiro[44]non-6-en-1-one is an organic compound with a unique spiro structure, characterized by a bicyclic system where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylspiro[4.4]non-6-en-1-one typically involves the formation of the spiro structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a strong base to induce cyclization. For example, the reaction of a ketone with a suitable alkene in the presence of a base can lead to the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
9-Methylspiro[4.4]non-6-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
9-Methylspiro[4.4]non-6-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Methylspiro[4.4]non-6-en-1-one involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.5]non-5-en-1-one
- 2-Methyl-2,3-divinylcyclopentanone
- 7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one
- 2,2-Dimethylcyclohex-3-enone
Uniqueness
9-Methylspiro[4.4]non-6-en-1-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H14O |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-methylspiro[4.4]non-1-en-9-one |
InChI |
InChI=1S/C10H14O/c1-8-4-2-6-10(8)7-3-5-9(10)11/h2,6,8H,3-5,7H2,1H3 |
InChI Key |
YSFCVZXVVAKZMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC12CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.